N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

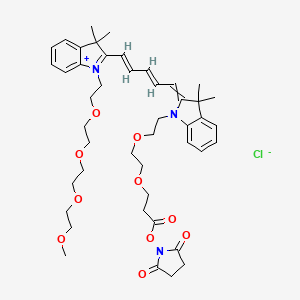

C45H60ClN3O10 |

|---|---|

Poids moléculaire |

838.4 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate chloride |

InChI |

InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

QBKOBGOQDYZADQ-UHFFFAOYSA-M |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescently labeled polyethylene glycol (PEG) linker critical in advanced biomedical research and drug discovery. It details the molecule's chemical and physical properties, its primary applications, and protocols for its use.

Core Concepts

This compound is a heterobifunctional molecule that combines three key components:

-

Cy5 (Cyanine5): A fluorescent dye known for its brightness and stability in the far-red spectrum. This property allows for sensitive detection in biological systems with minimal autofluorescence.[1]

-

PEG Linker (m-PEG4 and PEG2): A flexible, hydrophilic polyethylene glycol spacer. The PEG linker increases the molecule's solubility in aqueous solutions and provides spatial separation between the Cy5 dye and the reactive group, which can reduce steric hindrance during conjugation.[1]

-

NHS Ester (N-hydroxysuccinimide ester): A reactive group that readily forms stable amide bonds with primary amines, such as those found on lysine residues of proteins and amine-modified oligonucleotides.[2]

Its primary application is as a fluorescently tagged linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to selectively degrade target proteins.[5][6]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C45H60ClN3O10 | [5] |

| Molecular Weight | 838.43 g/mol | [5][7] |

| CAS Number | 2107273-28-7 | [5][7] |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Solubility | Soluble in Methanol, DMSO, and DMF | [5] |

| Storage Conditions | Store at -20°C, sealed and protected from light and moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [5] |

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is instrumental in the construction of fluorescently labeled PROTACs. The PROTAC molecule itself does not have a signaling pathway in the traditional sense but rather hijacks the cell's ubiquitin-proteasome system. The diagram below illustrates this mechanism.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol for Protein Labeling with this compound

This protocol is a general guideline for conjugating the molecule to a protein containing primary amines. Optimization may be required for specific proteins.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.[8]

-

-

Prepare the this compound Stock Solution:

-

Equilibrate the vial of the reagent to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the stock solution for extended periods as the NHS ester is susceptible to hydrolysis.[8]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.[8]

-

Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[8]

-

-

Quench the Reaction (Optional):

-

The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for developing and evaluating a PROTAC synthesized using this compound.

Caption: A typical experimental workflow for PROTAC development.[6][9][10]

References

- 1. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5_2107273-28-7_新研博美 [xinyanbm.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. amsbio.com [amsbio.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - CAS:2107273-28-7 - KKL Med Inc. [kklmed.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the structure, properties, and applications of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent labeling reagent. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical characteristics, photophysical properties, and provides detailed protocols for its use in bioconjugation.

Core Concepts: Structure and Function

This compound is a specialized chemical compound designed for the fluorescent labeling of biomolecules. It incorporates three key functional components: a Cyanine 5 (Cy5) fluorophore, a reactive N-hydroxysuccinimide (NHS) ester group, and two polyethylene glycol (PEG) linkers of different lengths (PEG4 and PEG2).

-

Cy5 Fluorophore: This is a bright, photostable fluorescent dye that emits in the far-red region of the electromagnetic spectrum. Its long emission wavelength makes it ideal for biological imaging applications, as it minimizes interference from cellular autofluorescence.

-

NHS Ester: This functional group readily reacts with primary amines (such as the side chain of lysine residues in proteins) under mild basic conditions to form a stable amide bond. This allows for the covalent attachment of the Cy5 dye to the target biomolecule.

-

PEG Linkers: The PEG chains (four and two ethylene glycol units, respectively) serve as hydrophilic spacers. They increase the overall water solubility of the molecule and the resulting conjugate, which can help to prevent aggregation and non-specific binding of the labeled biomolecule. The linker also provides spatial separation between the dye and the biomolecule, which can help to preserve the biological activity of the target and the photophysical properties of the fluorophore.

This molecule is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other applications where precise fluorescent labeling is required for tracking and quantification.[1][2]

Physicochemical and Photophysical Properties

A clear understanding of the quantitative properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C45H60ClN3O10 | [1][3] |

| Molecular Weight | 838.43 g/mol | [1][3] |

| CAS Number | 2107273-28-7 | [1][2][3] |

| Solubility | Soluble in Methanol (12.5 mg/mL), DMSO, and DMF. | [1] |

| Storage | Store at -20°C, protected from moisture and light. | [1][2] |

Table 2: Photophysical Properties of the Cy5 Core

| Property | Value | Reference |

| Excitation Maximum (λex) | ~650 nm | [4] |

| Emission Maximum (λem) | ~670 nm | [4] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.2 | |

| Recommended Laser Line | 633 nm or 647 nm |

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in the labeling of proteins. These protocols are general guidelines and may require optimization for specific applications.

Protein Labeling via NHS Ester Coupling

This protocol describes the covalent attachment of the Cy5 dye to primary amines on a target protein.

Materials:

-

This compound

-

Target protein (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[5]

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25).[5]

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[6]

-

-

NHS Ester Solution Preparation:

-

Immediately before use, bring the vial of this compound to room temperature.

-

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[7]

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess of dye to protein. A 10-20 fold molar excess is a common starting point.[8]

-

Slowly add the NHS ester solution to the protein solution while gently stirring.[8]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8] Protect the reaction from light by covering the container with aluminum foil.[8]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.[5]

-

Purification of the Labeled Protein

It is crucial to remove unreacted dye from the labeled protein.

Method 1: Size-Exclusion Chromatography (Gel Filtration)

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS).[5]

-

Apply the reaction mixture to the column.

-

Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically elute in the first colored fraction, while the smaller, unreacted dye will elute later.[8]

Method 2: Spin Column Chromatography

-

Prepare a spin column according to the manufacturer's instructions. This usually involves removing the storage buffer and equilibrating the resin with an elution buffer.[9][10]

-

Load the reaction mixture onto the column.

-

Centrifuge the column to collect the purified labeled protein. The unreacted dye will be retained by the column resin.[9][10]

Method 3: Dialysis

-

Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-12 kDa).

-

Dialyze against a large volume of storage buffer at 4°C for several hours to overnight, with at least two buffer changes.[8]

Characterization of the Conjugate

After purification, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax for Cy5).[9]

-

Calculate the protein concentration and the DOL using the following equations:

-

Corrected A280 (A280corr) = A280 - (Amax × CF)

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).[10]

-

-

Protein Concentration (M) = A280corr / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M) = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy5 at its Amax (~250,000 cm⁻¹M⁻¹).

-

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

-

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Conceptual structure of this compound.

Caption: Reaction mechanism of NHS ester coupling to a primary amine.

Caption: A streamlined workflow for the fluorescent labeling of proteins.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. lifetein.com [lifetein.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

CAS Number: 2107273-28-7

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a heterobifunctional molecule integrating a cyanine 5 (Cy5) fluorophore and an N-hydroxysuccinimide (NHS) ester, connected by a polyethylene glycol (PEG) spacer. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound is a versatile chemical tool with distinct functional ends. The Cy5 moiety provides a strong fluorescent signal in the far-red spectrum, making it ideal for applications requiring deep tissue penetration and minimal background autofluorescence.[1] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues.[2][3] The PEG linker enhances the molecule's hydrophilicity and provides spatial separation between the Cy5 dye and the conjugated biomolecule, which can help to maintain the biological activity of the target.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 2107273-28-7 | [4] |

| Molecular Formula | C₄₅H₆₀ClN₃O₁₀ | [4] |

| Molecular Weight | 838.43 g/mol | [4] |

| Excitation Maximum (λex) | ~649-651 nm | [5] |

| Emission Maximum (λem) | ~667-670 nm | [5] |

| Solubility | Soluble in Methanol (12.5 mg/mL), DMSO, and DMF | [4] |

| Storage Conditions | Powder: -20°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month) | [4] |

Key Applications in Research and Drug Development

The unique structure of this compound lends itself to two primary applications: fluorescent labeling of biomolecules and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Fluorescent Labeling of Biomolecules

The amine-reactive NHS ester allows for the covalent attachment of the Cy5 fluorophore to proteins, peptides, antibodies, and other biomolecules containing primary amines.[1] This enables researchers to:

-

Visualize and track labeled molecules in living cells and tissues using fluorescence microscopy and in vivo imaging.[5]

-

Quantify protein localization and trafficking.

-

Perform fluorescence-based assays such as flow cytometry, ELISA, and Western blotting.[6]

-

Conduct Fluorescence Resonance Energy Transfer (FRET) studies, where Cy5 can act as an acceptor dye.[5]

PROTAC Synthesis

This compound is classified as a PEG-based PROTAC linker.[4][7][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][10] In this context, this molecule can be used to synthesize fluorescently tagged PROTACs. The NHS ester end can be reacted with an amine-containing E3 ligase ligand, and the other end of the PROTAC would be the "warhead" that binds to the target protein. The incorporated Cy5 dye allows for the direct visualization and tracking of the PROTAC, facilitating studies on its cellular uptake, distribution, and engagement with the target protein. The PEG linker itself is a critical component in PROTAC design, as its length and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of this compound. These are generalized protocols and may require optimization for specific biomolecules and experimental systems.

Protocol for Fluorescent Labeling of Proteins

This protocol outlines the steps for conjugating this compound to a protein via its primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[12]

-

Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification column (e.g., Sephadex G-25 gel filtration column) or dialysis cassette.[6]

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[12] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[12]

-

Dye Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[13]

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Cy5-NHS ester to the protein solution.[1] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13][14]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer.[6][14]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The protein concentration should be corrected for the dye's absorbance at 280 nm.[1] The purity of the conjugate can be assessed by SDS-PAGE, where the fluorescently labeled protein can be visualized using a fluorescence imager.[15]

Generalized Protocol for PROTAC Synthesis

This protocol describes a generalized two-step synthesis of a fluorescent PROTAC using this compound. This assumes the E3 ligase ligand contains a primary amine and the warhead for the protein of interest has a suitable functional group for a subsequent reaction.

Step 1: Conjugation to E3 Ligase Ligand

-

Dissolution: Dissolve the amine-containing E3 ligase ligand (1 equivalent) and this compound (1.1-1.5 equivalents) in separate vials containing anhydrous DMF or DMSO.

-

Reaction: To the E3 ligase ligand solution, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Slowly add the Cy5-PEG-NHS ester solution to the reaction mixture while stirring.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

-

Purification: Purify the resulting Cy5-PEG-E3 ligase ligand intermediate using an appropriate chromatographic method, such as reversed-phase HPLC.

Step 2: Conjugation to the Warhead

The purified intermediate from Step 1 will have a free functional group at the other end of the PEG linker (originally the 'm' of m-PEG4, which is typically a methoxy group but in this context for PROTAC synthesis, it is assumed to be a modifiable group or the synthesis starts with a linker with another reactive group). This end would then be conjugated to the warhead that targets the protein of interest. The specific chemistry for this step will depend on the functional groups present on the linker and the warhead.

Visualizations

The following diagrams, created using the DOT language, illustrate the key chemical reaction, a typical experimental workflow, and the biological mechanism relevant to the applications of this compound.

Caption: Reaction of Cy5-PEG-NHS ester with a primary amine on a protein.

Caption: Experimental workflow for fluorescently labeling a protein.

Caption: Mechanism of action for a fluorescently labeled PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. lifetein.com [lifetein.com]

- 6. assaygenie.com [assaygenie.com]

- 7. amsbio.com [amsbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. jenabioscience.com [jenabioscience.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescently labeled, polyethylene glycol (PEG)-based linker. This molecule is of significant interest in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Quantitative Data

This compound is a specialized chemical reagent featuring a Cy5 fluorescent dye, a hydrophilic PEG linker, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances solubility and reduces steric hindrance, while the Cy5 dye allows for sensitive detection and quantification. The NHS ester facilitates covalent conjugation to primary amines on proteins and other biomolecules.

| Property | Value | Citations |

| Molecular Weight | 838.43 g/mol | [1][2][3] |

| Molecular Formula | C45H60ClN3O10 | [1][2] |

| CAS Number | 2107273-28-7 | [1][2][3][4] |

| Excitation Maximum (λmax) | 649 nm | [5][6] |

| Emission Maximum (λmax) | 667 nm | [5][6] |

| Purity | ≥95% | [7] |

| Storage Conditions | -20°C, sealed from moisture and light | [1][4] |

Application in PROTAC Development

This molecule is frequently utilized as a linker in the synthesis of PROTACs.[1][2][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can be used to fluorescently label a PROTAC, enabling studies of its uptake, distribution, and engagement with its target.

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocol: Protein Labeling

The following is a generalized protocol for the covalent labeling of a protein with this compound. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues) to form a stable amide bond.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use due to the moisture sensitivity of the NHS ester.

-

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A 10- to 20-fold molar excess is a common starting point.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~649 nm (for Cy5).

-

Caption: Experimental workflow for labeling a protein with an NHS ester-functionalized dye.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound - CAS:2107273-28-7 - KKL Med Inc. [kklmed.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. amsbio.com [amsbio.com]

- 5. N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5_2107273-28-7_新研博美 [xinyanbm.com]

- 6. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 7. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]

The Core Function of PEG Linkers in Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of molecular biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. However, the inherent properties of many fluorophores—such as hydrophobicity, non-specific binding, and susceptibility to quenching—can limit their efficacy, particularly in complex biological environments. The strategic incorporation of Polyethylene Glycol (PEG) linkers has emerged as a transformative approach to overcome these challenges. This in-depth technical guide elucidates the multifaceted functions of PEG linkers in fluorescent probe design, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their application.

PEG is a non-toxic, biocompatible, and highly water-soluble polymer.[1] When used as a linker in fluorescent probes, it acts as a flexible, hydrophilic spacer that confers a multitude of advantageous properties, ultimately enhancing probe performance and enabling more sensitive and reliable detection in vitro and in vivo.[2][3]

Core Principles and Key Benefits of PEGylation

The conjugation of PEG linkers to fluorescent probes, a process known as PEGylation, addresses several critical challenges in fluorescence-based assays and imaging.

Enhanced Solubility and Stability

Many organic fluorescent dyes are hydrophobic, leading to aggregation and reduced solubility in aqueous buffers, which can compromise experimental results.[3] The hydrophilic nature of the PEG chain significantly improves the overall water solubility of the probe, preventing aggregation and ensuring consistent performance.[4] Furthermore, PEGylation can protect the fluorophore from enzymatic degradation, thereby increasing its stability in biological media.[5]

Reduction of Non-Specific Binding

A major challenge in biological imaging is the non-specific binding of probes to proteins, lipids, and cell surfaces, which leads to high background signals and a low signal-to-noise ratio.[3] The flexible and hydrophilic PEG chain creates a "stealth" coating around the fluorophore.[6] This layer minimizes the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by the immune system, and reduces non-specific interactions with cellular components.[3][6] This "PEG-fluorochrome shielding" approach results in significantly lower background fluorescence and improved target specificity.[7][8]

Improved Pharmacokinetics and Biocompatibility

For in vivo applications, the pharmacokinetic profile of a fluorescent probe is paramount. PEGylation increases the hydrodynamic volume of the probe, which reduces renal clearance and prolongs its circulation half-life.[9][10] This extended circulation time allows for more effective accumulation of the probe at the target site.[6] PEG is also non-immunogenic, enhancing the biocompatibility of the probe and reducing the potential for adverse immune responses.[2]

Enhanced Quantum Yield

The proximity of a fluorophore to a biomolecule or other fluorophores can lead to quenching, a process that reduces fluorescence intensity. The PEG linker acts as a spacer, creating distance between the fluorophore and potential quenching agents, which can lead to a significant increase in its quantum yield and overall brightness.[1][11]

Quantitative Impact of PEGylation on Fluorescent Probe Performance

The advantages of incorporating PEG linkers can be quantified through various performance metrics. The following tables summarize key data from comparative studies of PEGylated and non-PEGylated fluorescent probes.

| Performance Metric | Non-PEGylated Probe | PEGylated Probe (5 kDa PEG) | Benefit of PEGylation | Reference |

| Quantum Yield | Lower | Significantly Increased | Reduced self-quenching and enhanced fluorescence. | [1][11] |

| Non-specific Cell Binding (in vitro) | High | Significantly Reduced | Lower background signal and improved target specificity. | [7] |

| Blood Half-life (in vivo) | 0.06 ± 0.01 % ID/g 1 h p.i. | 0.23 ± 0.01 % ID/g 1 h p.i. | Prolonged circulation time for sustained targeting. | [9] |

| Tumor Visibility (in vivo) | Lower brilliance | 1.3-fold greater brilliance | Clearer and more prominent tumor detection. | [1] |

| PEG Linker Molecular Weight | Effect on Circulation Half-Life | Reference |

| < 10 kDa | Shorter half-life, faster renal clearance. | [10] |

| 20-40 kDa | Longer half-life, reduced renal clearance, and increased accumulation in tumors. | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the logical and experimental frameworks is crucial for understanding the application of PEGylated fluorescent probes.

Caption: Diagram illustrating the modular components of a typical PEGylated fluorescent probe.

Caption: Signaling pathway demonstrating how PEGylation alters the in vivo fate of a fluorescent probe.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of PEGylated fluorescent probes.

Protocol 1: Synthesis of a PEGylated Fluorescent Probe via NHS Ester Chemistry

This protocol describes the common method of conjugating an amine-reactive (NHS ester) PEG linker to a primary amine on a fluorescent dye or a biomolecule.[3][4]

Materials:

-

Amine-containing molecule (protein, peptide, or dye)

-

PEG-NHS Ester (of desired molecular weight)

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in the amine-free buffer to a final concentration of 1-10 mg/mL.

-

Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 20-fold molar excess of the dissolved PEG-NHS Ester to the protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove unreacted PEG-NHS Ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the fluorophore.

Caption: Experimental workflow for the synthesis of a PEGylated fluorescent probe using NHS ester chemistry.

Protocol 2: Synthesis of a PEGylated Fluorescent Probe via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[12] This protocol outlines the general procedure.

Materials:

-

Alkyne-modified molecule (e.g., protein, fluorophore)

-

Azide-PEG linker

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Water/t-butanol solvent mixture

-

RP-HPLC for purification

Procedure:

-

Reaction Setup: Dissolve the alkyne-modified molecule and the Azide-PEG linker in a mixture of water and t-butanol.

-

Catalyst Preparation: Prepare a fresh solution of sodium ascorbate and add it to the reaction mixture, followed by the addition of CuSO₄.

-

Incubation: Stir the reaction at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction progress using LC-MS.

-

Purification: Upon completion, purify the PEGylated conjugate using RP-HPLC to remove the copper catalyst and unreacted starting materials.

-

Lyophilization: Lyophilize the purified product for storage.

Caption: Experimental workflow for the synthesis of a PEGylated fluorescent probe using click chemistry.

Protocol 3: In Vitro Assessment of Non-Specific Binding

This protocol provides a method to compare the non-specific binding of PEGylated versus non-PEGylated fluorescent probes to cells that do not express the target of interest.[3]

Materials:

-

Target-negative cell line

-

PEGylated and non-PEGylated fluorescent probes

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the target-negative cells in appropriate culture plates or wells and allow them to adhere overnight.

-

Probe Incubation: Prepare a series of dilutions of the PEGylated and non-PEGylated probes in cell culture medium. Add the probe solutions to the cells and incubate for 1 hour at 37°C.

-

Washing: Remove the probe solutions and wash the cells three times with cold PBS to remove unbound probes.

-

Analysis: Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer. A lower fluorescence signal indicates less non-specific binding.

Conclusion

The incorporation of PEG linkers is a powerful and versatile strategy in the design of high-performance fluorescent probes. By enhancing solubility and stability, reducing non-specific binding, improving pharmacokinetic properties, and increasing quantum yield, PEGylation addresses many of the fundamental challenges associated with fluorescence-based detection and imaging. The ability to tune the length and chemistry of the PEG linker provides researchers with precise control over the properties of the final conjugate, enabling the development of more sensitive, specific, and reliable probes for a wide range of applications in research, diagnostics, and drug development. This guide provides the foundational knowledge and practical protocols to effectively leverage the benefits of PEG linkers in the advancement of fluorescent probe technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Solubility Characteristics of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent, PEGylated PROTAC (Proteolysis Targeting Chimera) linker. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, drug discovery, and cellular imaging. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its application in the PROTAC pathway.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its three main components:

-

Cy5 Dye: The cyanine 5 (Cy5) core is a large, hydrophobic fluorophore. While sulfonated versions of Cy5 exhibit good water solubility, the non-sulfonated core can reduce solubility in aqueous media[1].

-

PEG Spacers (PEG4 and PEG2): The polyethylene glycol (PEG) chains are hydrophilic and significantly enhance the molecule's solubility in aqueous solutions[2][3][4][5][6][7]. The PEG chains form hydrogen bonds with water, creating a hydration shell that helps to prevent aggregation.

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is highly susceptible to hydrolysis in the presence of moisture, particularly at neutral to basic pH[8]. This reactivity necessitates careful handling and dissolution in anhydrous organic solvents to maintain its functionality for conjugation reactions.

Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published. The following table summarizes the available data for the target molecule and closely related compounds.

| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |

| Methanol | 12.5 mg/mL (14.91 mM)[9] | - | Requires ultrasonic assistance for dissolution[9]. |

| Water / Aqueous Buffers | Data not available | Soluble (Expected) | The hydrophilic PEG spacers are known to increase solubility in aqueous media[2][3][4][5][6][7]. However, the NHS ester will hydrolyze over time. |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble (Expected) | Closely related Cy5-PEG-NHS esters show good solubility in DMSO[3]. Recommended as a solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Data not available | Soluble (Expected) | Similar Cy5-PEG-NHS ester compounds are soluble in DMF[3]. Recommended as a solvent for preparing stock solutions. |

| Dichloromethane (DCM) | Data not available | Soluble (Expected) | Related Cy5-PEG-NHS esters are reported to be soluble in DCM[3]. |

Note: For bioconjugation in aqueous buffers, it is standard practice to first prepare a concentrated stock solution in an anhydrous organic solvent, such as DMSO or DMF, and then add a small volume of this stock solution to the aqueous reaction mixture[8].

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the recommended procedure for dissolving this compound for use in labeling reactions.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

-

Vortex the vial thoroughly for 2-5 minutes to ensure complete dissolution. If necessary, brief sonication can be applied.

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

This stock solution should be prepared fresh before use. For short-term storage, it can be kept at -20°C for up to one month, protected from light and moisture[9].

Protocol 2: Determination of Aqueous Equilibrium Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in an aqueous buffer, adapted from standard methodologies for PEGylated fluorescent dyes.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Anhydrous DMSO

-

UV-Vis Spectrophotometer

-

1.5 mL microcentrifuge tubes

-

Thermostatically controlled shaker

-

High-speed microcentrifuge

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.

-

Create a series of standards by diluting the stock solution in the aqueous buffer to concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure the absorbance of each standard at the maximum absorbance wavelength of Cy5 (approx. 649 nm).

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube. Ensure undissolved solid is visible.

-

Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Centrifuge the tube at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with the aqueous buffer to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at ~649 nm.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to obtain the equilibrium solubility of this compound in the aqueous buffer.

-

Mandatory Visualization

The following diagrams illustrate the role of this compound as a PROTAC linker and the general workflow for its use in bioconjugation.

References

- 1. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Spectroscopic Properties and Applications

This technical guide provides a comprehensive overview of the spectroscopic properties and applications of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a near-infrared (NIR) fluorescent probe. This document is intended for researchers, scientists, and drug development professionals utilizing fluorescent labeling and detection techniques.

Introduction

This compound is a functionalized cyanine dye used for the covalent labeling of biomolecules. The molecule consists of three key components: a Cy5 core that provides the fluorescent properties, a polyethylene glycol (PEG) linker that enhances aqueous solubility, and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines to form stable amide bonds.[1][2][3] This allows for the specific attachment of the Cy5 fluorophore to proteins, peptides, antibodies, and other amine-containing molecules.

Spectroscopic Properties

The fluorescent properties of this compound are dictated by the Cy5 dye. Cyanine dyes are known for their high extinction coefficients and good quantum yields. The PEG linker and NHS ester have a negligible effect on the spectral properties of the Cy5 fluorophore.

Excitation and Emission Spectra

The excitation and emission spectra of Cy5 are in the far-red to near-infrared region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes background fluorescence from endogenous biomolecules.

Quantitative Spectral Data

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 649 - 651 nm | [4][5][6] |

| Emission Maximum (λem) | 667 - 670 nm | [4][5][6] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [6] |

| Quantum Yield (Φ) | ~0.27 | [6] |

Experimental Protocols

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of a fluorescent compound like Cy5 using a spectrofluorometer.[7][8][9]

Instrumentation:

-

A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector is required.[7]

Procedure:

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes to ensure a constant light output.[7]

-

Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent (e.g., water, DMSO, DMF). The concentration should be low enough to avoid inner filter effects.[10]

-

Cuvette Selection: Use a quartz cuvette for measurements in the UV-visible-NIR region.

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (e.g., 670 nm for Cy5).[7]

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Measurement of Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (λex).[7]

-

Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering (e.g., start at 655 nm).[7]

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Data Correction: It is important to correct for background fluorescence by subtracting a blank spectrum of the solvent alone.[7]

NHS Ester Labeling of Biomolecules

This protocol describes the general procedure for labeling biomolecules containing primary amines with this compound.[1][2][11]

Materials:

-

This compound

-

Biomolecule to be labeled (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, bicarbonate buffer)

-

Anhydrous DMSO or DMF

-

Reaction buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate)[11]

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve NHS Ester: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[11]

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration.

-

Labeling Reaction: Add the dissolved NHS ester to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a purification column.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the labeled biomolecule at 280 nm (for protein) and at the excitation maximum of the dye (~650 nm).

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. benchchem.com [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. chemistry.montana.edu [chemistry.montana.edu]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

The PEG Advantage: A Technical Guide to Enhancing Cy5 Dye Performance

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based biological research and drug development, the performance of fluorescent probes is paramount. Cyanine 5 (Cy5), a widely used far-red fluorescent dye, offers excellent brightness and photostability. However, its inherent hydrophobicity can lead to challenges such as poor aqueous solubility, non-specific binding, and altered pharmacokinetics of labeled biomolecules. The strategic incorporation of a Polyethylene Glycol (PEG) spacer has emerged as a critical modification to overcome these limitations, significantly enhancing the utility and reliability of Cy5 dyes in a multitude of applications. This in-depth technical guide explores the core advantages of utilizing a PEG spacer in Cy5 dyes, presenting quantitative data, detailed experimental protocols, and illustrative workflows.

Core Advantages of PEGylation

The covalent attachment of a PEG chain to a Cy5 dye, a process known as PEGylation, confers several beneficial physicochemical properties. These advantages stem from the hydrophilic, flexible, and biocompatible nature of the PEG polymer.

-

Improved Aqueous Solubility: Many organic fluorophores, including Cy5, are inherently hydrophobic, which can lead to aggregation in aqueous biological environments. This aggregation can quench fluorescence and lead to inaccurate quantification. A hydrophilic PEG spacer dramatically increases the overall water solubility of the Cy5 dye, preventing the formation of aggregates and ensuring more consistent and reproducible experimental results.[1][2]

-

Reduced Non-Specific Binding: The flexible, hydrophilic PEG chain creates a "shield" around the Cy5 molecule. This steric hindrance and hydrophilic barrier minimize non-specific interactions with proteins, lipids, and cell membranes.[3][4][5] The reduction in non-specific binding leads to a significantly improved signal-to-noise ratio in imaging and detection assays, allowing for clearer visualization and more accurate target identification.

-

Enhanced Photostability and Quantum Yield: While Cy5 is known for its brightness, studies have shown that the local environment can influence its photophysical properties. The presence of a PEG spacer can create a more favorable microenvironment for the dye, in some cases leading to an increase in fluorescence quantum yield and enhanced photostability.[6][7] This translates to brighter signals that last longer under illumination, which is particularly advantageous in demanding applications like single-molecule imaging.

-

Improved Pharmacokinetics: In the context of in vivo applications, such as targeted drug delivery and bioimaging, PEGylation has a profound impact on the pharmacokinetic profile of the labeled molecule. The hydrophilic PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life.[8] This prolonged presence in the bloodstream allows for greater accumulation at the target site.

Quantitative Performance Data

The benefits of incorporating a PEG spacer in Cy5 dyes are not merely qualitative. The following tables summarize quantitative data from various studies, highlighting the performance improvements achieved through PEGylation.

| Property | Cy5 | Cy5 with PEG Spacer | Improvement | Reference(s) |

| Non-Specific Binding | High | Significantly Reduced | Up to 10-fold decrease | [4] |

| Specific Binding Signal | Standard | Increased | Up to 6-fold increase | [4] |

| Aqueous Solubility | Limited | Enhanced | Qualitatively improved | [1][2] |

| Fluorescence Quantum Yield | ~0.20 - 0.27 | Can be enhanced to ~0.58 | Up to 2-fold increase | [6][9] |

| Circulation Half-life (Phase I) | 3.5 minutes | 6.3 minutes | ~1.8-fold increase | [8] |

Table 1: Comparison of Performance Metrics for Cy5 vs. PEGylated Cy5. This table illustrates the significant advantages conferred by the addition of a PEG spacer across key performance indicators.

Experimental Protocols

To facilitate the practical application of PEGylated Cy5 dyes, this section provides detailed methodologies for common experimental procedures.

Protocol 1: Labeling of Proteins with Cy5-PEG-NHS Ester

This protocol describes the covalent labeling of a protein with an amine-reactive Cy5-PEG-N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

-

Cy5-PEG-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

-

Dye Preparation: Immediately before use, dissolve the Cy5-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Cy5-PEG-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol 2: Fluorescence Microscopy of Labeled Cells

This protocol outlines a general procedure for imaging cells labeled with a Cy5-PEG conjugated probe.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cy5-PEG labeled probe (e.g., antibody, peptide)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

-

Cell Fixation: Wash the cells with PBS and then fix with the fixative solution for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (if required): For intracellular targets, incubate the cells with permeabilization buffer for 5-10 minutes at room temperature. Wash three times with PBS.

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

Probe Incubation: Dilute the Cy5-PEG labeled probe in blocking buffer to the desired concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound probe.

-

Counterstaining: Incubate the cells with the nuclear counterstain solution according to the manufacturer's instructions.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate excitation and emission filters for Cy5 and the counterstain.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate key experimental workflows involving PEGylated Cy5 dyes.

References

- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NHS Ester Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters represent a cornerstone in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity.[1] Their utility in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors has made them an indispensable tool in research, diagnostics, and therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, including reaction kinetics, influencing factors, potential side reactions, and detailed experimental protocols.

Core Principles of NHS Ester Reactivity: The Chemistry of Amine-Targeted Modification

The primary function of an NHS ester is to serve as an amine-reactive chemical handle. It facilitates the formation of a stable amide bond between a molecule of interest (e.g., a drug, a dye) and a primary amine (-NH₂) on a biomolecule.[1] In proteins, the most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][2]

The fundamental reaction mechanism is a nucleophilic acyl substitution.[][5] The process begins when an unprotonated primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester.[6] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable and effectively irreversible amide bond.[1][5][6] The reaction is driven by the high thermodynamic stability of the resulting amide bond and the fact that NHS is a good leaving group.[6]

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the crosslinker by converting the ester back to an unreactive carboxylic acid.[7] The rate of hydrolysis is significantly influenced by pH and temperature, becoming more rapid at higher pH values.[7][8] This competition between the desired aminolysis and hydrolysis is a key factor to consider when designing bioconjugation experiments.[7]

Key Factors Influencing NHS Ester Reactions

The success and efficiency of an NHS ester conjugation reaction are critically dependent on several parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.[5]

The Critical Role of pH: The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[5] It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[5]

-

Low pH: At acidic pH (below 7), primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards NHS esters.[5][9]

-

High pH: As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity.[5] However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.[5][8]

-

Optimal pH: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5.[5][8] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides to achieve a balance between amine reactivity and ester stability.[9][10][11]

Buffer Type and Composition: The choice of buffer is critical to avoid unwanted side reactions.

-

Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are compatible with NHS ester chemistry.[6][8][12] 0.1 M sodium bicarbonate solution is commonly used as it provides the appropriate pH.[10][11]

-

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally not recommended as they will compete with the target biomolecule for reaction with the NHS ester.[8][10] However, Tris can sometimes be used to quench the reaction.[8]

Concentration of Reactants: The concentrations of both the biomolecule and the NHS ester influence the reaction kinetics. Higher concentrations of the amine-containing molecule can help to favor the aminolysis reaction over hydrolysis.[] The optimal concentration for biomolecules is typically in the range of 1-10 mg/mL.[10] A molar excess of the NHS ester is commonly used to drive the reaction to completion.[13]

Temperature and Incubation Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C for longer periods, such as overnight.[5][8] The optimal time depends on the specific reactants and their concentrations.[5]

Solvent: Many NHS ester reagents are not readily soluble in aqueous solutions and are first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[5][10] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[5][14]

Quantitative Data on NHS Ester Reactivity and Stability

The efficiency of an NHS ester crosslinking reaction is dependent on several factors, with pH and temperature being the most critical. The following tables summarize key quantitative data to guide the optimization of experimental conditions.

Table 1: pH-Dependent Hydrolysis of NHS Esters

| pH | Half-life of NHS Ester | Temperature |

| 7.0 | 4-5 hours | 0°C |

| 8.0 | ~1 hour | Room Temperature |

| 8.6 | 10 minutes | 4°C |

| >9.0 | <10 minutes | Room Temperature |

Data sourced from multiple references.[8][15] This data highlights the increased rate of hydrolysis at a more alkaline pH.[9]

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range/Value | Notes |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and ester stability.[5][10] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer incubation times.[5][8] |

| Incubation Time | 30 minutes to overnight | Dependent on reactants and temperature.[][16] |

| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Avoid buffers with primary amines (e.g., Tris).[8][12] |

| Molar Excess of NHS Ester | 5- to 20-fold | A common starting point for protein labeling.[12] |

Potential Side Reactions and Challenges

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions.[5] These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.[17]

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds.[5]

-

Cysteine: The sulfhydryl group of cysteine can also react.

Hydrolysis remains the primary competing reaction and can significantly reduce conjugation efficiency, especially in dilute protein solutions.[8]

Experimental Protocols

The following are detailed methodologies for common applications of NHS ester crosslinkers.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general workflow for the conjugation of an NHS ester to a protein.[6][12] Optimization of molar excess, concentration, and incubation time may be required for specific applications.[6]

Materials:

-

Protein to be labeled

-

NHS ester reagent

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[12]

-

Anhydrous DMSO or DMF[18]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[10][13] If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[12][18]

-

NHS Ester Stock Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[18][19] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[18]

-

Calculation of NHS Ester Volume: Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[6][13]

-

NHS_ester_weight [mg] = Molar_Excess × Protein_weight [mg] × NHS_ester_MW [Da] / Protein_MW [Da][10]

-

-

Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10] The final concentration of the organic solvent should typically not exceed 10%.[12][18]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8][10] Protect from light if using a fluorescent NHS ester.[12]

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[12]

-

Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[10][20]

Protocol 2: Antibody Labeling for Immunoassays

This protocol is a typical procedure for labeling IgG antibodies in bicarbonate buffer.[19]

Materials:

-

IgG antibody to be labeled (must be free of amine-containing stabilizers like BSA or gelatin)[19]

-

Fluorescent Dye NHS Ester

-

Anhydrous DMSO[19]

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3[19]

-

Purification column (e.g., Sephadex®)[19]

-

PBS buffer

Procedure:

-

Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL.[19] If the antibody is in a different buffer, adjust the buffer composition by adding one-tenth volume of 1 M sodium bicarbonate solution.[19]

-

Prepare Dye Stock Solution: Dissolve the dye NHS ester in anhydrous DMSO to a concentration of 10 mM.[19]

-

Labeling Reaction: Add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution, which corresponds to a dye/protein molar ratio of approximately 9:1 to 15:1.[19] Add the dye solution dropwise while stirring or vortexing the antibody solution.[19]

-

Incubation: Continue to stir or rock the reaction solution at room temperature for 1 hour, protected from light.[19]

-

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS buffer.[19]

Visualizing Core Concepts

To further clarify the experimental process and the underlying chemical reactions, the following diagrams have been generated.

Caption: Nucleophilic attack by a primary amine on the NHS ester carbonyl carbon.

Caption: A typical experimental workflow for labeling proteins with NHS esters.

Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC) leading to cancer cell death.

Applications in Drug Development and Research

NHS ester chemistry is a versatile tool with broad applications in drug development and life sciences research.

-

Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[2][7] The stable amide bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.[2][7]

-

PROTACs (Proteolysis-Targeting Chimeras): In the development of PROTACs, which are designed to induce the degradation of specific proteins, NHS esters can be used to conjugate a protein-targeting ligand to an E3 ligase-binding ligand.[7]

-

Protein-Protein Interaction Studies: Homobifunctional NHS ester crosslinkers can be used to covalently link interacting proteins, allowing for their identification and the study of their complexes.[7][13]

-

Biomaterial Functionalization: NHS esters are used to modify the surfaces of biomaterials and nanoparticles to enhance biocompatibility and for targeted drug delivery.[7]

-

Fluorescent Labeling: The attachment of fluorescent dyes to proteins and antibodies via NHS esters is a common technique for various imaging and assay applications.[11]

Conclusion

NHS ester chemistry provides a robust and versatile method for the modification of primary amines in biomolecules. Its high selectivity, efficiency, and the stability of the resulting amide bond have made it an indispensable tool in life sciences research and drug development.[6] By carefully controlling key parameters—most notably pH and buffer composition—researchers can achieve reliable and reproducible bioconjugation results, enabling a vast array of applications from fluorescent labeling to the construction of complex therapeutic modalities.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. neb.com [neb.com]

- 17. glenresearch.com [glenresearch.com]

- 18. broadpharm.com [broadpharm.com]

- 19. biotium.com [biotium.com]

- 20. NHS ester protocol for labeling proteins [abberior.rocks]

A Technical Guide to the Stability and Storage of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for the fluorescent labeling reagent N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. Understanding the stability of this molecule is critical for its effective use in bioconjugation, drug development, and various research applications. This document outlines the stability of its constituent components—the N-hydroxysuccinimide (NHS) ester, the polyethylene glycol (PEG) linkers, and the Cyanine 5 (Cy5) fluorophore—and provides detailed protocols for storage and handling to ensure optimal performance and reproducibility.

Core Concepts of Stability

The overall stability of this compound is a function of its three key components:

-

NHS Ester: This amine-reactive group is susceptible to hydrolysis, which is the primary pathway of degradation for the un-conjugated molecule. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture.

-

PEG Linkers: Polyethylene glycol linkers (m-PEG4 and PEG2) are generally stable and enhance the solubility and stability of the molecule.[1] However, the polyether backbone can be susceptible to oxidation, and certain conditions can lead to the degradation of PEGylated compounds.[2]

-

Cy5 Dye: Cyanine 5 is a robust and photostable fluorescent dye.[3][4] Its fluorescence can be influenced by environmental factors such as temperature and the presence of certain chemicals.

Data Presentation: Stability and Storage Parameters

The following tables summarize key quantitative data regarding the stability and storage of the components of this compound.

Table 1: Recommended Storage Conditions

| Form | Temperature | Duration | Conditions |

| Lyophilized Powder | -20°C | Up to 24 months | Sealed, desiccated, and protected from light[5][6] |